8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Overview
Description
8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound also contains a thiophene ring, which is a five-membered ring containing sulfur, known for its significant role in medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its biological activity, development of synthetic methods for its preparation, and investigation of its physical and chemical properties. The potential applications of this compound in areas such as medicinal chemistry and materials science could also be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bischler-Möhlau indole synthesis, which uses aniline derivatives and α-haloketones .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Thiophene-based analogs: Used in medicinal chemistry for their diverse biological effects.
Uniqueness
8-fluoro-2-(thiophene-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is unique due to its combined indole and thiophene structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-10-3-4-13-11(8-10)12-9-19(6-5-14(12)18-13)16(20)15-2-1-7-21-15/h1-4,7-8,18H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYMUCDIQTAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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